1-(benzylamino)-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propan-2-ol 1-(benzylamino)-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propan-2-ol
Brand Name: Vulcanchem
CAS No.: 364739-58-2
VCID: VC6560902
InChI: InChI=1S/C25H26N2O2/c1-29-23-13-11-20(12-14-23)25-15-21-9-5-6-10-24(21)27(25)18-22(28)17-26-16-19-7-3-2-4-8-19/h2-15,22,26,28H,16-18H2,1H3
SMILES: COC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(CNCC4=CC=CC=C4)O
Molecular Formula: C25H26N2O2
Molecular Weight: 386.495

1-(benzylamino)-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propan-2-ol

CAS No.: 364739-58-2

Cat. No.: VC6560902

Molecular Formula: C25H26N2O2

Molecular Weight: 386.495

* For research use only. Not for human or veterinary use.

1-(benzylamino)-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propan-2-ol - 364739-58-2

Specification

CAS No. 364739-58-2
Molecular Formula C25H26N2O2
Molecular Weight 386.495
IUPAC Name 1-(benzylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol
Standard InChI InChI=1S/C25H26N2O2/c1-29-23-13-11-20(12-14-23)25-15-21-9-5-6-10-24(21)27(25)18-22(28)17-26-16-19-7-3-2-4-8-19/h2-15,22,26,28H,16-18H2,1H3
Standard InChI Key HXDSBPSCLINPLD-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(CNCC4=CC=CC=C4)O

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The IUPAC name 1-(benzylamino)-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propan-2-ol delineates its structure:

  • Propan-2-ol backbone: A three-carbon chain with a hydroxyl group at position 2.

  • Benzylamino group: A benzyl-substituted amine at position 1.

  • Indole moiety: A 1H-indole ring substituted at position 2 with a 4-methoxyphenyl group.

The molecular formula is C25H25N2O2, with a molecular weight of 385.48 g/mol. The presence of both hydrophilic (hydroxyl, amino) and lipophilic (benzyl, methoxyphenyl) groups suggests amphiphilic properties, influencing solubility and membrane permeability .

Synthesis and Reaction Pathways

Key Synthetic Strategies

While no direct synthesis of this compound is documented, analogous propan-2-ol derivatives are typically synthesized via:

  • Reductive Amination: Coupling ketones or aldehydes with amines in the presence of reducing agents like NaBH4 or LiAlH4 . For example, 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol was synthesized via nucleophilic substitution of epoxides with indole derivatives .

  • Epoxide Ring-Opening: Reacting indole-containing epoxides with benzylamine, as demonstrated in the synthesis of 1-(benzylamino)-3-(1H-indol-1-yl)propan-2-ol derivatives .

  • Protection-Deprotection Strategies: Use of tert-butyloxycarbonyl (Boc) groups to protect amines during synthesis, followed by acidic deprotection .

Hypothetical Synthesis Route

A plausible route for the target compound involves:

  • Indole Functionalization: Introducing the 4-methoxyphenyl group at position 2 of indole via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.

  • Epoxidation: Converting 2-(4-methoxyphenyl)-1H-indole into an epoxide intermediate.

  • Amine Coupling: Reacting the epoxide with benzylamine under basic conditions to yield the propan-2-ol scaffold .

Physicochemical Properties

Predicted Physical Constants

Based on structurally related compounds :

PropertyValue
Density~1.12–1.18 g/cm³
Boiling Point>300°C (decomposition likely)
LogP (Partition Coefficient)~3.5 (moderate lipophilicity)
SolubilitySlightly soluble in water; soluble in DMSO, ethanol

The methoxyphenyl group enhances lipophilicity, while the hydroxyl and amino groups contribute to limited aqueous solubility .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • δ 7.2–7.4 ppm (multiplet, benzyl aromatic protons).

    • δ 6.8–7.1 ppm (doublets, indole and methoxyphenyl protons).

    • δ 4.1–4.3 ppm (multiplet, propan-2-ol CH-OH).

    • δ 3.8 ppm (singlet, methoxy group).

  • ¹³C NMR:

    • δ 160–165 ppm (methoxyphenyl carbonyl carbon).

    • δ 55–60 ppm (methoxy carbon).

Mass Spectrometry (MS)

  • ESI-MS: Predicted molecular ion [M+H]+ at m/z 386.5.

  • Fragmentation peaks at m/z 267 (loss of benzylamino group) and m/z 174 (methoxyphenyl-indole fragment) .

Applications and Industrial Relevance

Medicinal Chemistry

  • Lead Optimization: The compound’s modular structure allows derivatization for enhanced selectivity and potency.

  • Drug Delivery: Amphiphilicity enables formulation as prodrugs or nanocarriers.

Analytical Challenges

  • Chromatographic Separation: High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients would resolve enantiomers .

  • Stability Studies: Susceptibility to oxidation at the indole nitrogen necessitates inert storage conditions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator